2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonists for Insomnia
A study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, explored its metabolism and disposition in humans. This compound, developed for treating insomnia, showed extensive metabolism with principal elimination via feces and minor urinary excretion. The study detailed the identification of primary circulating components and metabolites, highlighting the drug's metabolic pathways and potential for clinical efficacy in sleep disorders (Renzulli et al., 2011).
Anxiolytic Effects of Arylpiperazine Derivatives
Research on new compounds, specifically 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, has shown anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways. This suggests the potential application of such compounds in anxiety disorder treatments, offering insights into their pharmacological action mechanisms without impacting mnemonic activity (Brito et al., 2017).
Serotonin Receptor Antagonists in Anxiety and Mood Disorders
Another study focused on a novel, selective, silent 5-HT(1A) antagonist, examining its occupancy in the human brain as a potential treatment for anxiety and mood disorders. The compound showed dose-dependent occupancy with minimal side effects, indicating its suitability for clinical development in treating psychiatric conditions (Rabiner et al., 2002).
Safety and Efficacy of Antimycotics
The sensitizing capacity and therapeutic efficacy of sertaconazole, an antimycotic, were evaluated for cutaneous mycoses and dermatophytosis treatments. These studies confirmed sertaconazole's lack of sensitizing capacity and its high efficacy and safety for topical use in treating fungal infections, underscoring the importance of safety and efficacy evaluations in the development of new antimycotics (Romaguera et al., 1992; Nasarre et al., 1992).
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-14-21-17(11-18(22-14)27-2)23-7-9-24(10-8-23)19(26)12-25-13-20-15-5-3-4-6-16(15)25/h3-6,11,13H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUWQYCYTMXSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.